N-(4-acetamidophenyl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide
CAS No.: 930062-02-5
Cat. No.: VC4412305
Molecular Formula: C20H23N3O4S
Molecular Weight: 401.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 930062-02-5 |
|---|---|
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 401.48 |
| IUPAC Name | N-(4-acetamidophenyl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide |
| Standard InChI | InChI=1S/C20H23N3O4S/c1-15-3-5-17(6-4-15)12-14-28(26,27)21-13-11-20(25)23-19-9-7-18(8-10-19)22-16(2)24/h3-10,12,14,21H,11,13H2,1-2H3,(H,22,24)(H,23,25)/b14-12+ |
| Standard InChI Key | QCYKFDJPDNWOJJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Introduction
Synthesis of Related Compounds
The synthesis of compounds with similar structures often involves multiple steps, including the formation of the sulfonylamino group and the introduction of the ethenyl linkage. For instance, compounds like 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid are synthesized through reactions involving benzoic acid derivatives and sulfonyl chlorides.
Structural Analysis
The structural analysis of such compounds typically involves spectroscopic methods like NMR and HR-MS, as well as X-ray crystallography for determining the molecular and crystal structures . The dihedral angles between aromatic rings and the configuration of the ethenyl group are crucial for understanding the compound's properties.
Research Findings
While specific research findings on N-(4-acetamidophenyl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide are not available, related compounds have shown promise in medicinal chemistry. For example, sulfonamide derivatives are known for their biological activities .
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume